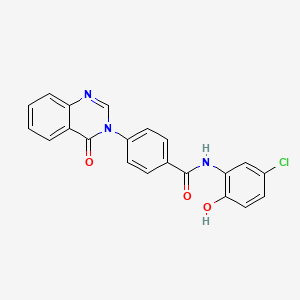![molecular formula C22H23N3O3 B14936015 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B14936015.png)
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is a synthetic compound that features an indole moiety, a piperidine ring, and a phenoxyacetamide group. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Coupling Reactions: The indole and piperidine moieties are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under appropriate conditions to form reduced derivatives.
Substitution: The phenoxyacetamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
科学的研究の応用
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide has several scientific research applications:
作用機序
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to diverse biological effects . The piperidine ring can enhance the compound’s binding affinity and specificity for its targets . The phenoxyacetamide group can modulate the compound’s pharmacokinetic properties, such as solubility and stability .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is unique due to its combination of an indole moiety, a piperidine ring, and a phenoxyacetamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
特性
分子式 |
C22H23N3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H23N3O3/c26-21(15-28-18-7-2-1-3-8-18)23-17-10-12-25(13-11-17)22(27)20-14-16-6-4-5-9-19(16)24-20/h1-9,14,17,24H,10-13,15H2,(H,23,26) |
InChIキー |
CHXAEOYBWMXKPQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B14935938.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14935944.png)

![N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14935946.png)
![N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14935959.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14935968.png)
![2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14935971.png)
![1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14935974.png)
![[4-(3-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B14935976.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide](/img/structure/B14935981.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935985.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide](/img/structure/B14935989.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B14935992.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide](/img/structure/B14935993.png)
